molecular formula C18H16F3N7O B2765219 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1798516-20-7

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No. B2765219
CAS RN: 1798516-20-7
M. Wt: 403.369
InChI Key: YMTNAFSYDGGAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound was successfully synthesized using established methods. Its structure was confirmed by NMR and MS analysis . The synthesis likely involved the reaction of appropriate starting materials to form the desired compound.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Research Focus : Investigation of the metabolism, excretion, and pharmacokinetics of a related compound, a dipeptidyl peptidase IV inhibitor, in rats, dogs, and humans.
  • Key Findings : The study reveals insights into the absorption, metabolism, and elimination pathways of this compound, highlighting its potential in treating type 2 diabetes.
  • Source : (Sharma et al., 2012).

Synthesis and Antagonist Activity

  • Research Focus : Synthesis and testing of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives for 5-HT2 and alpha 1 receptor antagonist activity.
  • Key Findings : Certain compounds exhibited potent 5-HT2 antagonist activity, indicating their potential in pharmacological applications.
  • Source : (Watanabe et al., 1992).

Potency and Selectivity

  • Research Focus : Evaluation of a series of 4-substituted proline amides, including a similar compound, as inhibitors of dipeptidyl peptidase IV for diabetes treatment.
  • Key Findings : The identified compound emerged as a potent and selective compound with high oral bioavailability, suggesting its efficacy in diabetes management.
  • Source : (Ammirati et al., 2009).

Anticonvulsant Drug Candidate

  • Research Focus : Development and validation of an HPLC method for a new anticonvulsant drug candidate, with a similar molecular structure.
  • Key Findings : The study demonstrates the stability and analytical methodology for this promising new anticonvulsant drug.
  • Source : (Severina et al., 2021).

properties

IUPAC Name

[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N7O/c19-18(20,21)14-3-1-2-13(8-14)17(29)27-6-4-26(5-7-27)15-9-16(24-11-23-15)28-12-22-10-25-28/h1-3,8-12H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTNAFSYDGGAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.